molecular formula C16H21NO3 B5859623 Ethyl 1-[(4-methylphenyl)carbonyl]piperidine-4-carboxylate

Ethyl 1-[(4-methylphenyl)carbonyl]piperidine-4-carboxylate

Cat. No.: B5859623
M. Wt: 275.34 g/mol
InChI Key: KMGFOPNOABPXRV-UHFFFAOYSA-N
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Description

Ethyl 1-[(4-methylphenyl)carbonyl]piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom

Properties

IUPAC Name

ethyl 1-(4-methylbenzoyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-3-20-16(19)14-8-10-17(11-9-14)15(18)13-6-4-12(2)5-7-13/h4-7,14H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGFOPNOABPXRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(4-methylphenyl)carbonyl]piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethyl esters and 4-methylphenyl carbonyl compounds. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and annulation to form the desired piperidine derivative . The use of advanced techniques and equipment ensures the efficient production of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(4-methylphenyl)carbonyl]piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various functionalized derivatives of the original compound.

Scientific Research Applications

Ethyl 1-[(4-methylphenyl)carbonyl]piperidine-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 1-[(4-methylphenyl)carbonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-[(3-amino-4-methylphenyl)carbonyl]piperidine-4-carboxylate
  • Ethyl 1-[(4-amino-3-methylphenyl)carbonyl]piperidine-4-carboxylate
  • Ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate

Uniqueness

Ethyl 1-[(4-methylphenyl)carbonyl]piperidine-4-carboxylate is unique due to its specific structural features, such as the presence of the 4-methylphenyl carbonyl group and the ethyl ester group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

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